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molecular formula C12H10ClIO4 B1357557 Diphenyliodonium Perchlorate CAS No. 75007-13-5

Diphenyliodonium Perchlorate

Cat. No. B1357557
M. Wt: 380.56 g/mol
InChI Key: JMJGNDIWCVQJJZ-UHFFFAOYSA-M
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Patent
US05707776

Procedure details

36 g of diphenyl iodonium perchlorate were dissolved in 500 g of water. To the resulting aqueous solution, gradually and dropwise added were an aqueous solution of 34 g of sodium 9,10-dimethoxyanthracene-2-sulfonate dissolved in 500 g of water. Next, this mixture was stirred for 2 hours and the product was precipitated. This product was taken out by filtration and washed with 200 g of water. Next, this was dried at 40° C. under reduced pressure to obtain 51 g of diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate (PAG 3-22).
Quantity
36 g
Type
reactant
Reaction Step One
Name
Quantity
500 g
Type
solvent
Reaction Step One
Name
sodium 9,10-dimethoxyanthracene-2-sulfonate
Quantity
34 g
Type
reactant
Reaction Step Two
Name
Quantity
500 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl([O-])(=O)(=O)=O.[C:6]1([I+:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH3:19][O:20][C:21]1[C:22]2[C:27]([C:28]([O:39][CH3:40])=[C:29]3[C:34]=1[CH:33]=[C:32]([S:35]([O-:38])(=[O:37])=[O:36])[CH:31]=[CH:30]3)=[CH:26][CH:25]=[CH:24][CH:23]=2.[Na+]>O>[CH3:19][O:20][C:21]1[C:22]2[C:27]([C:28]([O:39][CH3:40])=[C:29]3[C:34]=1[CH:33]=[C:32]([S:35]([O-:38])(=[O:36])=[O:37])[CH:31]=[CH:30]3)=[CH:26][CH:25]=[CH:24][CH:23]=2.[C:13]1([I+:12][C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
Cl(=O)(=O)(=O)[O-].C1(=CC=CC=C1)[I+]C1=CC=CC=C1
Name
Quantity
500 g
Type
solvent
Smiles
O
Step Two
Name
sodium 9,10-dimethoxyanthracene-2-sulfonate
Quantity
34 g
Type
reactant
Smiles
COC=1C2=CC=CC=C2C(=C2C=CC(=CC12)S(=O)(=O)[O-])OC.[Na+]
Step Three
Name
Quantity
500 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Next, this mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the resulting aqueous solution, gradually and dropwise added
CUSTOM
Type
CUSTOM
Details
the product was precipitated
FILTRATION
Type
FILTRATION
Details
This product was taken out by filtration
WASH
Type
WASH
Details
washed with 200 g of water
CUSTOM
Type
CUSTOM
Details
Next, this was dried at 40° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C2=CC=CC=C2C(=C2C=CC(=CC12)S(=O)(=O)[O-])OC.C1(=CC=CC=C1)[I+]C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 51 g
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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